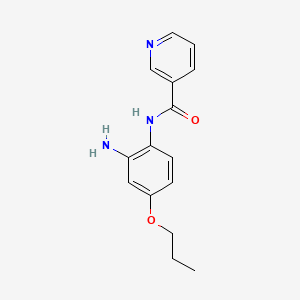

N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

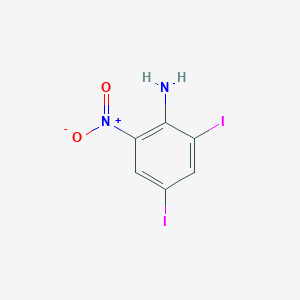

“N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide” is a compound that contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has an amide group attached to the pyridine ring, and an amino group attached to a propoxyphenyl group.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, compounds with similar structures have been involved in reactions such as aminocarbonylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point, solubility, and spectral properties could be determined experimentally .Scientific Research Applications

Synthesis and Biological Activity

- Novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine-2-carboxamide, have been synthesized and found to have high efficiency in antioxidant, antitumor, and antimicrobial activities. These compounds are applied in dyeing polyester fabrics, potentially leading to sterile and biologically active fabrics for various applications (Khalifa et al., 2015).

Computational Studies and NLO Properties

- Water-mediated synthesis of pyridine-3-carboxamide derivatives has been explored, with a focus on non-linear optical (NLO) properties and molecular docking. These compounds show potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Antidepressant and Nootropic Agents

- Synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents. The 2-azetidinone skeleton, in particular, has potential as a CNS active agent (Thomas et al., 2016).

Antiproliferative Activity

- Studies on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have shown antiproliferative activity against the phospholipase C enzyme, with specific structural modifications enhancing this activity (van Rensburg et al., 2017).

Anti-Inflammatory Applications

- The pyrimidine nucleoside 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, an anti-inflammatory agent, has been structurally characterized, offering insights into its therapeutic potential (Rajeswaran & Srikrishnan, 2008).

Met Kinase Inhibition

- Derivatives of pyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, showing potential for cancer treatment (Schroeder et al., 2009).

Crystal Engineering and Pharmaceutical Applications

- The carboxamide-pyridine N-oxide synthon has been shown to assemble in a triple helix architecture, useful in synthesizing cocrystals of barbiturate drugs (Reddy et al., 2006).

Complex Formation with Metals

- Complexes of N-(2-aminophenyl)pyridine-2-carboxamide with various metals have been prepared, highlighting the potential for developing new materials with unique properties (Kabanos & Tsangaris, 1984).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-8-20-12-5-6-14(13(16)9-12)18-15(19)11-4-3-7-17-10-11/h3-7,9-10H,2,8,16H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVXPPQOIGADHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)